1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methyl group, a vinyl group, and a carboxylic acid methyl ester moiety attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the indole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Halogenated indoles: from substitution.
Scientific Research Applications
1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding. The vinyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-Methylindole: Lacks the vinyl and carboxylic acid methyl ester groups.
6-Vinylindole: Lacks the methyl and carboxylic acid methyl ester groups.
Uniqueness: 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 6-ethenyl-1-methylindole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-4-9-7-11(13(15)16-3)10-5-6-14(2)12(10)8-9/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQXLBBSVQTXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=C(C=C21)C=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.